2-Fluorophenyl isothiocyanate
Overview
Description
2-Fluorophenyl isothiocyanate is an organic compound with the molecular formula C₇H₄FNS and a molecular weight of 153.18 g/mol . It is a derivative of phenyl isothiocyanate, where a fluorine atom is substituted at the ortho position of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and applications.
Scientific Research Applications
2-Fluorophenyl isothiocyanate has a wide range of applications in scientific research:
Safety and Hazards
2-Fluorophenyl isothiocyanate is classified as a dangerous substance. It causes severe skin burns and eye damage and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is advised to avoid contact with skin and eyes, and avoid inhalation of vapor or mist .
Mechanism of Action
Target of Action
Isothiocyanates, a class of compounds to which 2-fluorophenyl isothiocyanate belongs, are known to interact with a variety of cellular targets, including enzymes and proteins involved in cancer-related pathways .
Mode of Action
Isothiocyanates are known to modulate a large number of cancer-related targets or pathways, including inhibition of cytochrome p450 enzymes, induction of phase ii enzymes via activation of nf-e2-related factor-2 (nrf2), modulation of cell cycle regulators, and induction of apoptosis .
Biochemical Pathways
Isothiocyanates, including this compound, can affect various biochemical pathways. They are known to inhibit cytochrome P450 enzymes, induce phase II enzymes via activation of Nrf2, modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), and inhibit macrophage migration inhibitory factor (MIF) .
Result of Action
Isothiocyanates are known to have anti-cancer properties, suggesting that they may induce apoptosis, inhibit cell proliferation, and modulate cell cycle regulators .
Biochemical Analysis
Biochemical Properties
2-Fluorophenyl isothiocyanate plays a significant role in biochemical reactions, particularly in the synthesis of acylthiosemicarbazides . It interacts with enzymes, proteins, and other biomolecules through its isothiocyanate group, which can form covalent bonds with nucleophilic sites on these molecules. This interaction can lead to the modification of enzyme activity, protein function, and other biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Isothiocyanates, including this compound, have been shown to induce apoptosis, inhibit cell proliferation, and modulate the cell cycle . These effects are mediated through the activation of signaling pathways such as the NF-E2-related factor-2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The isothiocyanate group can react with thiol groups in proteins, leading to the formation of thiourea derivatives. This modification can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can influence gene expression by modulating transcription factors such as Nrf2, which controls the expression of genes involved in oxidative stress response and detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of detoxification pathways and persistent inhibition of cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert chemopreventive effects by inducing detoxification enzymes and inhibiting tumor growth . At high doses, this compound can cause toxic effects, including oxidative stress and damage to cellular components . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include its conjugation with glutathione, followed by enzymatic degradation and N-acetylation The interaction of this compound with enzymes such as glutathione S-transferase plays a crucial role in its detoxification and elimination from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, where it exerts its biochemical effects. For example, it can localize to the cytoplasm and nucleus, where it interacts with target proteins and modulates cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can affect the activity and function of resident proteins. This localization is critical for the compound’s ability to modulate cellular processes and exert its biochemical effects .
Preparation Methods
2-Fluorophenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-fluoroaniline with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions . Another method involves the use of primary amines and carbon disulfide in the presence of a base, followed by desulfurization . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Fluorophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines to form thiourea derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Addition Reactions: It can add to double bonds in alkenes to form isothiocyanate adducts.
Common reagents used in these reactions include primary amines, alcohols, and alkenes. The major products formed from these reactions are thiourea derivatives, heterocyclic compounds, and isothiocyanate adducts.
Comparison with Similar Compounds
2-Fluorophenyl isothiocyanate can be compared with other phenyl isothiocyanate derivatives, such as:
- 4-Fluorophenyl isothiocyanate
- 4-Chlorophenyl isothiocyanate
- 2-Bromophenyl isothiocyanate
- 4-Nitrophenyl isothiocyanate
- 4-(Trifluoromethyl)phenyl isothiocyanate
What sets this compound apart is the position of the fluorine atom, which can influence its reactivity and the types of reactions it undergoes. The ortho position of the fluorine atom in this compound can lead to different steric and electronic effects compared to its para or meta counterparts.
Properties
IUPAC Name |
1-fluoro-2-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGDRIUTLPDSMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068153 | |
Record name | o-Fluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38985-64-7 | |
Record name | 2-Fluorophenyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38985-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluorophenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038985647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluorophenyl isothiocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129257 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-fluoro-2-isothiocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | o-Fluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-fluorophenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.289 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Fluorophenyl isothiocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHW4HDJ46T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key reactions that 2-Fluorophenyl isothiocyanate undergoes to form heterocyclic compounds?
A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing heterocyclic systems like benzothiazoles. One prominent reaction involves its interaction with carbanions. For instance, [] describes the reaction of this compound with carbanions derived from alkoxy- and alkylsulfanylethenes. This reaction provides a convenient route to various compounds, including 2-propenethioamides, 1-methylsulfanyl-2-propen-1-imines, and importantly, benzothiazoles.
Q2: What makes this compound particularly useful in synthesizing substituted benzothiazoles?
A2: As demonstrated in [], this compound acts as a key starting material for synthesizing 2-substituted benzothiazoles. The fluorine atom at the 2-position of the phenyl ring plays a crucial role. Its presence allows for further modifications through nucleophilic aromatic substitution reactions, enabling the introduction of a variety of substituents at that position on the benzothiazole ring. This versatility makes this compound a valuable reagent in synthesizing diverse benzothiazole derivatives, which hold significant interest in medicinal chemistry and materials science due to their wide range of biological activities and potential applications.
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